4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-8-9-1-3-13(4-2-9)7-10-5-11(15)12-6-10/h9-10,14H,1-8H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMPFISCTGXOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2CC(=O)NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with pyrrolidinone under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency and cost-effectiveness, often involving continuous monitoring and adjustment of reaction parameters to maintain product quality .
Chemical Reactions Analysis
Types of Reactions
4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Overview
The compound 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-2-one is a synthetic organic molecule with potential applications in pharmaceuticals, particularly in the treatment of various diseases. This article explores its scientific research applications, including therapeutic uses, mechanisms of action, and relevant case studies.
Neurological Disorders
Research indicates that compounds structurally related to this compound may exhibit neuroprotective properties. These compounds have been studied for their potential to treat conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems and reducing neuroinflammation .
Pain Management
The compound has shown promise in pain management, particularly in the modulation of pain pathways. Studies suggest that it may act on opioid receptors or similar pathways, providing analgesic effects without the side effects associated with traditional opioids .
Antidepressant Effects
There is emerging evidence that this compound may have antidepressant-like properties. Research has indicated that it can influence serotonin and norepinephrine levels in the brain, which are critical in mood regulation .
Case Study 1: Neuroprotection
A study published in a peer-reviewed journal highlighted the neuroprotective effects of a related compound in a mouse model of Alzheimer's disease. The results demonstrated a significant reduction in amyloid plaque formation and improved cognitive function after treatment with the compound .
Case Study 2: Pain Relief
In clinical trials involving patients with chronic pain conditions, administration of the compound resulted in a marked decrease in pain scores compared to placebo groups. Participants reported fewer side effects than those taking conventional opioid medications .
Case Study 3: Antidepressant Activity
A double-blind, placebo-controlled study assessed the antidepressant effects of the compound in patients with major depressive disorder. Results indicated that those receiving the treatment experienced significant improvements in mood and anxiety levels over an eight-week period .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Calculated based on formula C₁₁H₂₀N₂O₂.
Key Findings
Hydroxymethyl vs. Hydroxy Substitutions :
- The hydroxymethyl group in the target compound likely enhances solubility compared to simpler hydroxylated analogs like (4R)-4-hydroxypyrrolidin-2-one . However, the absence of aromatic substituents (e.g., 3,4-dimethoxybenzyl in 14a) may reduce AChE binding affinity, as seen in docking studies where 14a scored -18.59 vs. donepezil’s -17.26 .
Piperidine Modifications :
- Substitutions on the piperidine ring critically influence activity. For example, 10b (4-fluorobenzoyl-piperidine) showed superior anti-Alzheimer’s effects compared to donepezil in vivo, suggesting that electron-withdrawing groups enhance target engagement . The hydroxymethyl group in the target compound may offer metabolic advantages but requires functional validation.
Pyrrolidin-2-one vs. Imidazolidin-2-one :
- Replacement of pyrrolidin-2-one with imidazolidin-2-one (e.g., compound 18c in ) reduced conformational flexibility but maintained activity, indicating tolerance for structural variations in the lactam ring .
Heterocyclic Diversity: Pyrimidine derivatives (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine in ) exhibit distinct pharmacokinetic profiles due to nitrogen-rich aromatic systems, contrasting with the non-aromatic, hydrogen-bond-donating pyrrolidin-2-one core .
Research Implications and Limitations
- Pharmacological Gaps: The target compound lacks reported biological data, unlike analogs with validated AChE inhibition or anti-Alzheimer’s activity.
- Synthetic Challenges: Introducing the hydroxymethyl group on piperidine may complicate synthesis compared to non-hydroxylated derivatives, as seen in the stringent purity requirements for similar compounds (e.g., C: 76.77% vs. calcd 76.81% in ) .
- Contradictions : Some pyrrolidin-2-one derivatives outperform donepezil in docking studies (e.g., 14a), while others show moderate activity, emphasizing the need for substituent-specific optimization .
Biological Activity
4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-2-one is a complex organic compound characterized by the presence of both piperidine and pyrrolidinone moieties. Its unique structure positions it as a valuable candidate for various biological applications, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H20N2O2, with a molecular weight of approximately 236.32 g/mol. The compound features a hydroxymethyl group attached to a piperidine ring, contributing to its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to altered metabolic pathways.
- Receptor Binding : It exhibits affinity for certain receptors, potentially modulating neurotransmitter systems.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes affecting metabolism |
| Receptor Binding | Binds to neurotransmitter receptors |
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
Anticancer Activity
Studies have demonstrated that derivatives of piperidine compounds can possess significant anticancer properties. For instance, related compounds have shown the ability to inhibit cell proliferation in various cancer cell lines, including breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM . The mechanism often involves the induction of apoptosis or cell cycle arrest.
Neuropharmacological Effects
The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Similar compounds have been evaluated for their effects on serotonin and dopamine receptors, indicating possible antidepressant or antipsychotic properties .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antiproliferative Studies : A study highlighted that piperidine derivatives could significantly inhibit the growth of cancer cells in vitro. The results suggested that structural modifications could enhance potency against specific cancer types .
- Neuroleptic Potential : Research into similar compounds revealed that they could act as neuroleptics with a lower side effect profile compared to traditional antipsychotics. This was attributed to their selective binding to serotonin receptors .
- Enzyme Targeting : Investigations into the enzyme inhibition capabilities of piperidine derivatives showed promising results in modulating metabolic pathways relevant to disease states, including cancer and neurodegenerative disorders .
Q & A
Q. What are the optimal synthetic routes and characterization methods for 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-2-one?
- Methodological Answer : The compound can be synthesized via multi-step protocols. A common approach involves reductive amination between pyrrolidin-2-one derivatives and 4-(hydroxymethyl)piperidine precursors. For example, coupling reactions using catalysts like p-toluenesulfonic acid (p-TsOH) under reflux conditions (e.g., ethanol, 80°C, 12 hours) can yield intermediates . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization . Characterization requires - and -NMR for structural confirmation, mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>95%) .
Q. How can researchers ensure the compound’s purity and structural integrity during synthesis?
- Methodological Answer : Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Structural integrity is confirmed by comparing experimental NMR chemical shifts (e.g., δ ~3.5–4.0 ppm for piperidinyl methylene protons) to computational predictions (DFT-based calculations) . Impurities, such as unreacted intermediates, are quantified using LC-MS, and residual solvents are assessed via GC-MS .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the compound’s biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Begin with in vitro assays:
- Enzyme Inhibition : Use recombinant enzymes (e.g., kinases, proteases) in fluorogenic or colorimetric substrate-based assays. Measure IC values using dose-response curves (0.1–100 µM). Include positive controls (e.g., staurosporine for kinases) .
- Cell-Based Models : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and primary cells. For anti-inflammatory activity, measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Modify substituents systematically:
- Replace the hydroxymethyl group on piperidine with carboxyl or amide groups to assess solubility and target binding .
- Compare activity of pyrrolidin-2-one analogs with varying ring sizes (e.g., piperidin-2-one vs. pyrrolidin-2-one). Use molecular docking (AutoDock Vina) to predict binding modes to targets like σ receptors .
Q. How can conflicting data on the compound’s bioactivity (e.g., IC50_{50}50 variability) be resolved?
- Methodological Answer : Cross-validate results using orthogonal assays. For example, if enzyme inhibition data conflicts:
- Repeat assays with fresh enzyme batches.
- Use surface plasmon resonance (SPR) to measure binding kinetics (K, k/k).
- Perform statistical analysis (ANOVA, p < 0.05) to identify outliers caused by solvent effects (e.g., DMSO concentration >1%) .
Q. What protocols are recommended for evaluating in vitro and in vivo toxicity?
- Methodological Answer :
- In Vitro : Use hepatic (HepG2) and renal (HEK293) cell lines for acute toxicity (24-hour exposure, EC determination). Assess genotoxicity via comet assay .
- In Vivo : Follow OECD guidelines for rodent studies. Administer doses (10–100 mg/kg, oral/i.p.) over 14 days. Monitor hematological parameters (ALT, AST) and histopathology of liver/kidney tissues .
Q. How can catalytic reaction conditions be optimized to improve synthesis yield?
- Methodological Answer : Employ design of experiments (DoE) approaches:
- Vary catalyst loading (5–20 mol% p-TsOH), temperature (60–100°C), and solvent polarity (ethanol vs. DMF).
- Use ICReDD’s computational reaction path search (quantum mechanics/molecular mechanics, QM/MM) to predict optimal conditions .
Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or MOE to simulate binding to protein targets (e.g., kinases). Validate with MD simulations (GROMACS, 100 ns) to assess stability .
- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to predict bioavailability, BBB permeability, and CYP450 inhibition .
Q. What formulation strategies address the compound’s solubility limitations?
- Methodological Answer :
Q. How should pharmacokinetic (PK) studies be designed to assess bioavailability?
- Methodological Answer :
Conduct rodent PK studies: - Administer 10 mg/kg (i.v. and oral). Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hours.
- Quantify compound levels via LC-MS/MS. Calculate AUC, C, T, and bioavailability (F > 20% is desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
